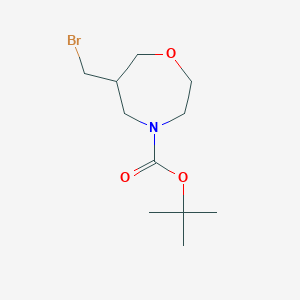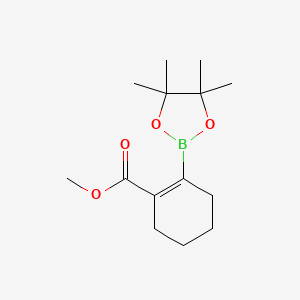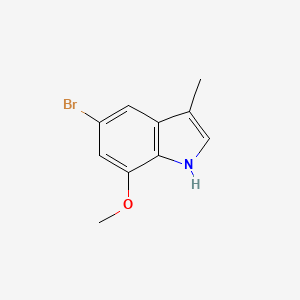
1,2-Difluoro-4-isopropoxy-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of two fluorine atoms, an isopropoxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with fluorine, isopropoxy, and methoxy groups.
Isopropoxylation and Methoxylation: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,2-Difluoro-4-isopropoxy-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (isopropoxy and methoxy) on the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the carbonyl group back to the methoxy group using reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: The compound can undergo coupling reactions with various aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include bases (e.g., NaH, K2CO3), oxidizing agents (e.g., KMnO4, CrO3), and reducing agents (e.g., NaBH4) .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-isopropoxy-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-4-isopropoxy-3-methoxybenzene can be compared with similar compounds such as:
1,2-Difluoro-4-methoxybenzene: Lacks the isopropoxy group, which may affect its reactivity and applications.
1,2-Difluoro-4-isopropoxybenzene:
1,2-Difluoro-3-methoxybenzene: Lacks the isopropoxy group, which may alter its biological activity and industrial applications.
The uniqueness of this compound lies in the combination of fluorine, isopropoxy, and methoxy groups, which confer distinct chemical and physical properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1,2-difluoro-3-methoxy-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-8-5-4-7(11)9(12)10(8)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYYZPWMZZGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)





